2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide is a chemical compound that features a piperidine ring, an amine group, and a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives to form piperidine . The amine group can be introduced through reductive amination or other amination reactions . The benzamide structure is then formed by reacting the amine with benzoyl chloride or a similar reagent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzamide structure can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, amines, and benzamides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and amine group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride
- 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide is unique due to its specific combination of a piperidine ring, amine group, and benzamide structure.
Eigenschaften
Molekularformel |
C19H29N3O |
---|---|
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide |
InChI |
InChI=1S/C19H29N3O/c1-21(16-7-3-2-4-8-16)19(23)17-9-5-6-10-18(17)22-13-11-15(20)12-14-22/h5-6,9-10,15-16H,2-4,7-8,11-14,20H2,1H3 |
InChI-Schlüssel |
YFMJDMOROKAOIF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCCCC1)C(=O)C2=CC=CC=C2N3CCC(CC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.